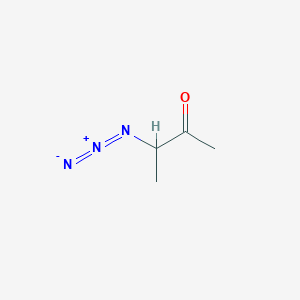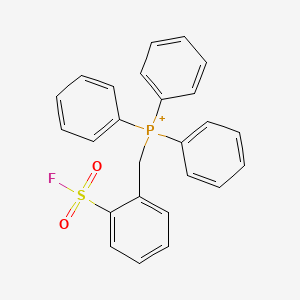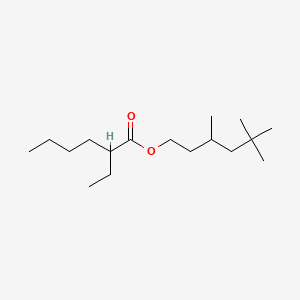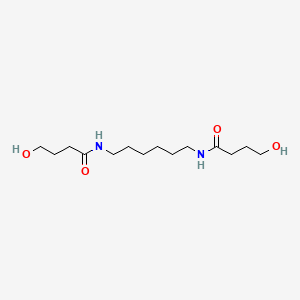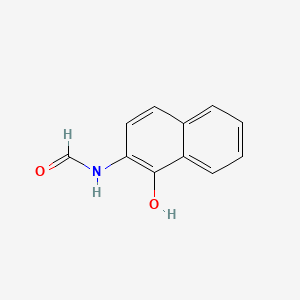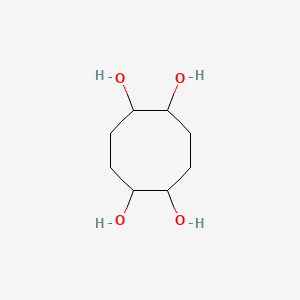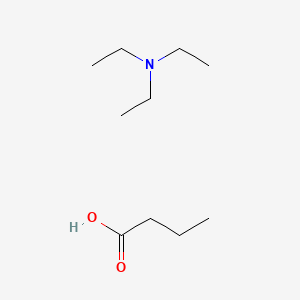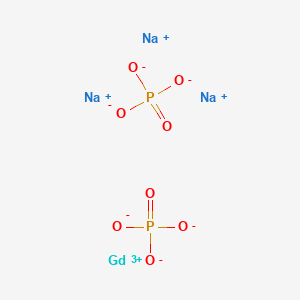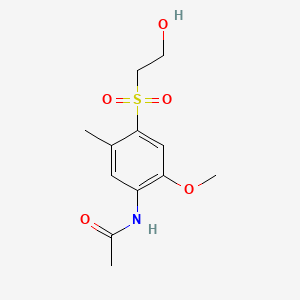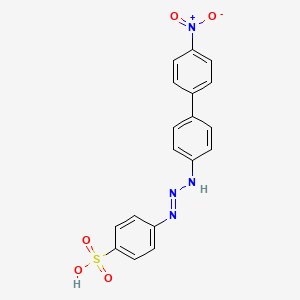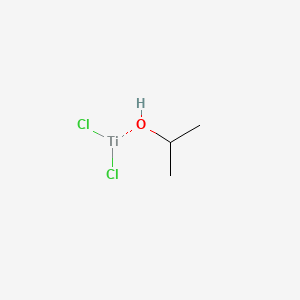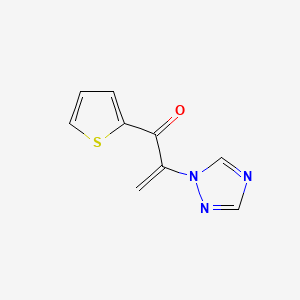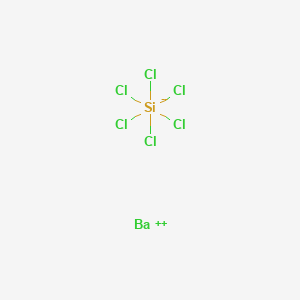
Barium hexachlorosilicate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium hexachlorosilicate(2-) is an inorganic compound with the chemical formula BaSiCl6 It is a salt composed of barium cations (Ba^2+) and hexachlorosilicate anions (SiCl6^2-)
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium hexachlorosilicate(2-) can be synthesized through the reaction of barium chloride (BaCl2) with hexachlorosilicic acid (H2SiCl6). The reaction typically occurs in an aqueous solution, where the barium ions react with the hexachlorosilicate ions to form the desired compound:
BaCl2+H2SiCl6→BaSiCl6+2HCl
Industrial Production Methods
Industrial production of barium hexachlorosilicate(2-) involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, concentration, and pH to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Barium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion to lower oxidation states.
Substitution: The hexachlorosilicate anion can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halide salts or nucleophilic reagents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon dioxide (SiO2), while reduction can yield silicon tetrahydride (SiH4).
Scientific Research Applications
Barium hexachlorosilicate(2-) has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in medical imaging and diagnostic techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of barium hexachlorosilicate(2-) involves the exchange of ions and the formation of coordination compounds. The hexachlorosilicate anion can interact with other compounds, influencing their properties and behavior. This interaction is crucial in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Barium hexafluorosilicate (BaSiF6): Similar in structure but contains fluorine instead of chlorine.
Barium hexabromosilicate (BaSiBr6): Contains bromine instead of chlorine.
Barium hexaiodosilicate (BaSiI6): Contains iodine instead of chlorine.
Uniqueness
Barium hexachlorosilicate(2-) is unique due to its specific chemical properties and reactivity. The presence of chlorine atoms in the hexachlorosilicate anion imparts distinct characteristics compared to its fluorine, bromine, or iodine counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
97158-14-0 |
|---|---|
Molecular Formula |
BaCl6Si |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
barium(2+);hexachlorosilicon(2-) |
InChI |
InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
InChI Key |
KCRFPDOJKIXSGK-UHFFFAOYSA-N |
Canonical SMILES |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


